molecular formula C18H32OSn B15341946 Tributylphenoxystannane CAS No. 3587-18-6

Tributylphenoxystannane

Cat. No.: B15341946
CAS No.: 3587-18-6
M. Wt: 383.2 g/mol
InChI Key: WSFFSRSHQHHVHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylphenoxystannane: is a chemical compound with the molecular formula C18H32OSn and a molecular weight of 383.14700 . It is a member of the organotin compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylphenoxystannane can be synthesized through the reaction of tributyltin oxide with phenol under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: Tributylphenoxystannane can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using agents like hydrogen peroxide or chromium(VI) oxide under acidic conditions.

  • Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or alcohols .

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of tributyltin oxides or tributyltin hydroxides .

  • Reduction: Reduction typically results in the formation of tributyltin hydrides .

  • Substitution: Substitution reactions can produce various alkylated tributyltin compounds .

Scientific Research Applications

Tributylphenoxystannane has found applications in several scientific research areas:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-based catalysts and stabilizers for polymers.

  • Biology: The compound has been studied for its antimicrobial properties , showing potential as a biocide in agricultural and medical applications.

  • Medicine: this compound derivatives are explored for their anticancer and antiviral activities.

  • Industry: It is utilized in the production of plastic additives and surface coatings to enhance durability and resistance to degradation.

Mechanism of Action

The mechanism by which tributylphenoxystannane exerts its effects involves its interaction with biological targets such as enzymes and cell membranes . The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity , leading to cell death or inhibition of microbial growth .

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound may inhibit enzymes involved in cellular respiration or DNA replication .

  • Membrane Disruption: The compound can disrupt the phospholipid bilayer of cell membranes, leading to leakage of cellular contents and cell lysis .

Comparison with Similar Compounds

  • Tributyltin oxide

  • Tributyltin chloride

  • Tributyltin hydride

  • Triphenyltin chloride

  • Triphenyltin hydride

Properties

CAS No.

3587-18-6

Molecular Formula

C18H32OSn

Molecular Weight

383.2 g/mol

IUPAC Name

tributyl(phenoxy)stannane

InChI

InChI=1S/C6H6O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

WSFFSRSHQHHVHH-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.